
1678415-18-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the CAS number 1678415-18-3 is known as Biotinyl-Amylin (human) trifluoroacetate salt. This compound is a modified form of human amylin, also known as islet amyloid polypeptide (IAPP). Amylin is a peptide hormone co-secreted with insulin by pancreatic beta cells. It plays a role in regulating glucose homeostasis by inhibiting glucagon secretion, slowing gastric emptying, and promoting satiety .
準備方法
The synthesis of Biotinyl-Amylin (human) trifluoroacetate salt involves the biotinylation of human amylin. The process typically includes the following steps:
Peptide Synthesis: The human amylin peptide is synthesized using solid-phase peptide synthesis (SPPS).
Biotinylation: The synthesized peptide is then biotinylated, which involves the attachment of a biotin moiety to the peptide.
Purification: The biotinylated peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Trifluoroacetate Salt Formation: The final step involves converting the biotinylated peptide into its trifluoroacetate salt form.
化学反応の分析
Biotinyl-Amylin (human) trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting the peptide back to its reduced form.
科学的研究の応用
Biotinyl-Amylin (human) trifluoroacetate salt has several scientific research applications:
Neuroscience: It is used in studies related to Alzheimer’s disease, as amylin and its analogs can influence amyloid-beta aggregation.
Diabetes Research: The compound is used to study the regulation of glucose homeostasis and the role of amylin in diabetes.
Drug Development: It serves as a model compound for developing new therapeutic agents targeting amylin receptors.
Biochemical Assays: The biotinylated form allows for easy detection and quantification in various biochemical assays.
作用機序
Biotinyl-Amylin (human) trifluoroacetate salt exerts its effects by mimicking the action of natural amylin. It binds to amylin receptors on target cells, leading to the inhibition of glucagon secretion, slowing of gastric emptying, and promotion of satiety. The molecular targets include amylin receptors, which are G-protein-coupled receptors (GPCRs) that activate intracellular signaling pathways .
類似化合物との比較
Biotinyl-Amylin (human) trifluoroacetate salt can be compared with other similar compounds such as:
Human Amylin: The unmodified form of amylin, which lacks the biotinylation and trifluoroacetate salt modifications.
Pramlintide: A synthetic analog of amylin used as a therapeutic agent for diabetes.
特性
CAS番号 |
1678415-18-3 |
|---|---|
分子式 |
C₁₇₅H₂₇₅N₅₃O₅₇S₃ |
分子量 |
4129.63 |
ソース |
Synthetic |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


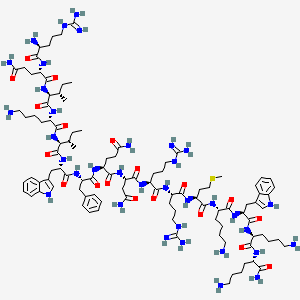
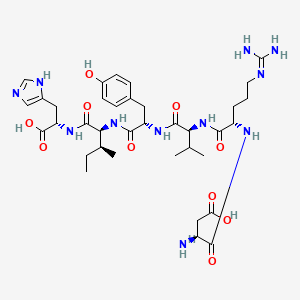
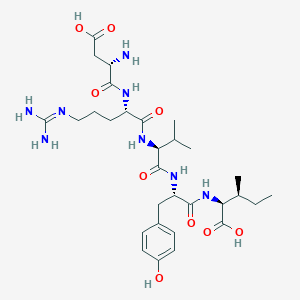
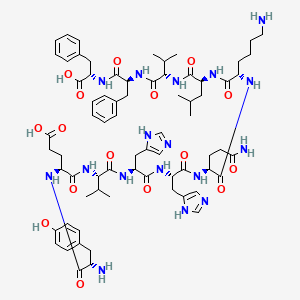

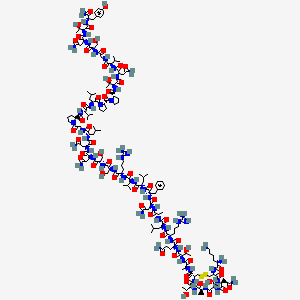
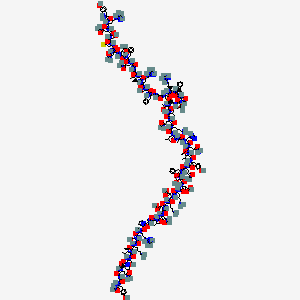
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
